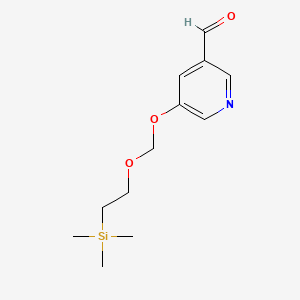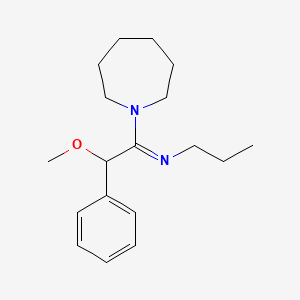![molecular formula C5H3ClN4O B13943308 1-Chloroimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B13943308.png)
1-Chloroimidazo[1,5-d][1,2,4]triazin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo[1,5-d][1,2,4]triazin-4(3H)-one, 1-chloro- is a heterocyclic compound that belongs to the class of imidazo-triazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes an imidazo ring fused to a triazine ring, makes it a valuable scaffold for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-d][1,2,4]triazin-4(3H)-one, 1-chloro- typically involves the following steps:
Electrophilic Amination: The process begins with the electrophilic amination of starting imidazoles. This step is crucial for introducing the amino group into the imidazole ring.
Cyclization: The aminated imidazole undergoes cyclization to form the imidazo-triazine core structure.
Chlorination: The final step involves the chlorination of the imidazo-triazine core to introduce the chlorine atom at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure safety and efficiency. Large-scale production often involves rigorous campaigns to identify safe reagents and reaction conditions .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted imidazo-triazines can be formed.
Oxidation and Reduction Products: These reactions yield oxidized or reduced forms of the original compound, respectively.
科学研究应用
Imidazo[1,5-d][1,2,4]triazin-4(3H)-one, 1-chloro- has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, allowing for the creation of diverse chemical libraries.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-cancer and anti-inflammatory agent.
Industry: The compound is used in the development of agrochemicals and materials science.
作用机制
The mechanism of action of imidazo[1,5-d][1,2,4]triazin-4(3H)-one, 1-chloro- involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
相似化合物的比较
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features.
Imidazo[1,2,4]triazole: Shares the triazole ring but differs in the position of nitrogen atoms.
Uniqueness:
Structural Uniqueness: The specific arrangement of nitrogen atoms and the presence of a chlorine atom make imidazo[1,5-d][1,2,4]triazin-4(3H)-one, 1-chloro- unique.
Reactivity: Its reactivity profile differs from other similar compounds, making it valuable for specific applications.
属性
分子式 |
C5H3ClN4O |
|---|---|
分子量 |
170.56 g/mol |
IUPAC 名称 |
1-chloro-3H-imidazo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C5H3ClN4O/c6-4-3-1-7-2-10(3)5(11)9-8-4/h1-2H,(H,9,11) |
InChI 键 |
PBVJQPKSANCJCO-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=NNC(=O)N2C=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13943233.png)










![Naphtho[1,8-cd][1,2,6]oxadiborinine-1,3-diol](/img/structure/B13943325.png)

